molecular formula C7H5Cl2N3S B13654261 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine

4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine

Cat. No.: B13654261
M. Wt: 234.11 g/mol
InChI Key: YAGCGZMONBQZHJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5Cl2N3S It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of two chlorine atoms and a methylthio group

Preparation Methods

The synthesis of 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core.

    Methylthio Substitution: The final step involves the substitution of a methylthio group at the 2 position, typically using methylthiolating agents like methylthiolate salts.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    4,6-Dichloro-2-(methylthio)pyrimidine: This compound shares a similar structure but lacks the imidazo ring, which may result in different chemical and biological properties.

    4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine: The presence of a phenyl group at the 5 position introduces additional steric and electronic effects, potentially altering its reactivity and applications.

    4,6-Dichloro-2-methylthio-5-phenylpyrimidine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo ring, which confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C7H5Cl2N3S

Molecular Weight

234.11 g/mol

IUPAC Name

4,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H5Cl2N3S/c1-13-7-10-3-2-4(8)11-6(9)5(3)12-7/h2H,1H3,(H,10,12)

InChI Key

YAGCGZMONBQZHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N=C(C=C2N1)Cl)Cl

Origin of Product

United States

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